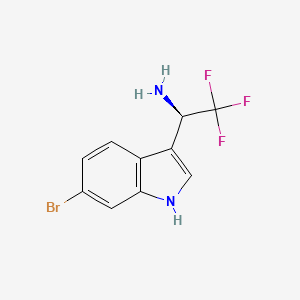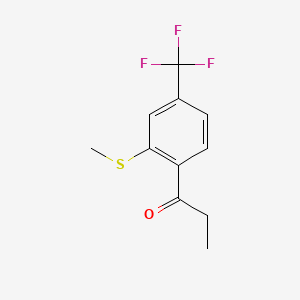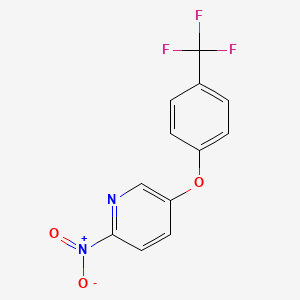
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenoxy-pyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-nitro-5-chloropyridine with 4-trifluoromethylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products Formed
Reduction: 2-Amino-5-(4-trifluoromethyl-phenoxy)-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenoxy group.
Applications De Recherche Scientifique
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar in structure but lacks the pyridine ring.
2-Nitro-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid: Contains a benzoic acid moiety instead of a pyridine ring.
Uniqueness
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine is unique due to the combination of its nitro and trifluoromethyl groups attached to a phenoxy-pyridine structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H7F3N2O3 |
|---|---|
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
2-nitro-5-[4-(trifluoromethyl)phenoxy]pyridine |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)8-1-3-9(4-2-8)20-10-5-6-11(16-7-10)17(18)19/h1-7H |
Clé InChI |
OLOBAZUJFDYYER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)OC2=CN=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






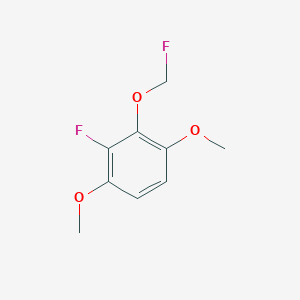
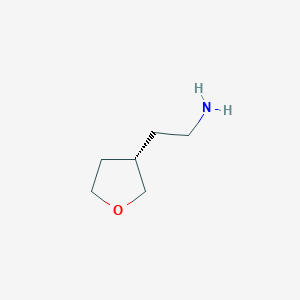


![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)
